3-Hydroxy-7,2',3'-trimethoxyflavone
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Overview
Description
3-Hydroxy-7,2’,3’-trimethoxyflavone is a natural product belonging to the group of phytochemicals. It has been isolated from the plant Corylus avellana and is known for its anti-inflammatory properties . This compound is a secondary metabolite and has been used as an analytical reference standard in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,2’,3’-trimethoxyflavone typically involves the methylation of 3-hydroxyflavone derivatives. The reaction conditions often include the use of methanol as a solvent and a methylating agent such as dimethyl sulfate or methyl iodide . The reaction is usually carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 3-Hydroxy-7,2’,3’-trimethoxyflavone may involve the extraction of the compound from natural sources such as Corylus avellana. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7,2’,3’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include oxidized flavones, dihydroflavones, and substituted flavone derivatives .
Scientific Research Applications
3-Hydroxy-7,2’,3’-trimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as an analytical reference standard for the analysis of flavones and related compounds.
Biology: Studied for its anti-inflammatory properties and potential therapeutic effects.
Medicine: Investigated for its potential use in treating inflammatory diseases and as an antioxidant.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7,2’,3’-trimethoxyflavone involves its interaction with molecular targets such as enzymes and receptors involved in inflammatory pathways. The compound inhibits the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3’,4’,7-trimethoxyflavone
- 7-Hydroxy-5,3’,4’-trimethoxyflavone
- 4’-Hydroxy-5,7-dimethoxyflavone
- 5,7-Dihydroxy-6,3’,4’-trimethoxyflavone
Uniqueness
3-Hydroxy-7,2’,3’-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone, which contributes to its distinct anti-inflammatory and antioxidant properties. Its ability to inhibit specific inflammatory pathways and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-10-7-8-11-14(9-10)24-18(16(20)15(11)19)12-5-4-6-13(22-2)17(12)23-3/h4-9,20H,1-3H3 |
InChI Key |
ZRXPNKGQYPKANN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=CC=C3)OC)OC)O |
Origin of Product |
United States |
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